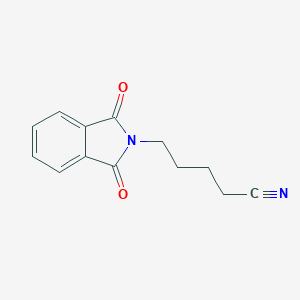
3-フェニルエチニルピリジン
概要
説明
3-(フェニルエチニル)ピリジンは、ヘテロ環式芳香族有機化合物であるピリジン類に属する有機化合物です。この化合物は、ピリジン環の3位にフェニルエチニル基が結合しているのが特徴です。
2. 製法
合成経路と反応条件
3-(フェニルエチニル)ピリジンの合成は、通常、フェニルアセチレンとピリジン誘導体をカップリングさせることにより行われます。 一般的な方法の一つは、薗頭カップリング反応であり、これはハロゲン化ピリジンとフェニルアセチレンを、パラジウム触媒と銅助触媒の存在下で反応させるものです 。この反応は通常、温和な条件下で行われるため、この化合物を合成する便利な方法です。
工業生産方法
3-(フェニルエチニル)ピリジンの具体的な工業生産方法は、広範に文書化されていませんが、大規模有機合成の原理を適用することができます。これには、収率と純度を最大化する反応条件の最適化、費用対効果の高い試薬の使用、蒸留やクロマトグラフィーなどの効率的な精製技術の採用が含まれます。
科学的研究の応用
3-(フェニルエチニル)ピリジンは、科学研究において幅広い用途を持っています。
化学: これは、より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、がん細胞株に対する抗増殖効果など、潜在的な生物活性について研究されています.
医学: 研究では、特定の分子標的に作用する能力により、治療薬としての可能性を探っています。
産業: ポリマーや電子デバイスを含む先端材料の開発に使用されています。
作用機序
3-(フェニルエチニル)ピリジンの作用機序は、特定の分子標的との相互作用に関係しています。 例えば、カスパーゼ酵素を活性化し、増殖細胞核抗原の発現を減少させることによって、がん細胞のアポトーシスを誘導することが示されています 。この化合物はこれらの経路を調節する能力があるため、がん治療におけるさらなる研究の有望な候補です。
Safety and Hazards
将来の方向性
Research into pyrimidine derivatives, including “3-Phenylethynyl-pyridine”, is ongoing. Future pharmacological treatments for substance use disorders may involve these compounds . Additionally, 3D-QSAR models have been established to analyze the molecular structure and anti-TNBC activity of these compounds .
生化学分析
Biochemical Properties
3-Phenylethynyl-pyridine has been identified as a potential inhibitor of Src, a non-receptor tyrosine kinase . It interacts with Src, affecting its activity and potentially influencing biochemical reactions .
Cellular Effects
The effects of 3-Phenylethynyl-pyridine on cells are largely tied to its interaction with Src. As Src is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, the impact of 3-Phenylethynyl-pyridine is significant .
Molecular Mechanism
3-Phenylethynyl-pyridine exerts its effects at the molecular level through its interaction with Src. It may bind to Src, inhibiting or activating it, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
Its interaction with Src suggests that it may have long-term effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylethynyl)pyridine typically involves the coupling of a phenylacetylene with a pyridine derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under mild conditions, making it a convenient method for the synthesis of this compound.
Industrial Production Methods
While specific industrial production methods for 3-(Phenylethynyl)pyridine are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.
化学反応の分析
反応の種類
3-(フェニルエチニル)ピリジンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するピリジンN-オキシドを生成するために酸化することができます。
還元: 還元反応は、フェニルエチニル基の三重結合を二重結合または単結合に変換することができます。
置換: フェニルエチニル基は、ハロゲン化やニトロ化などの反応を通じて、他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過酸があります。
還元: パラジウムまたは白金触媒を用いた接触水素化がしばしば用いられます。
置換: ハロゲン化は、触媒の存在下で塩素や臭素などのハロゲンを用いて行うことができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はピリジンN-オキシドを生じさせる一方で、還元はフェニルエテニルまたはフェニルエチル誘導体を生成する可能性があります。
類似化合物との比較
類似化合物
- 2-(フェニルエチニル)ピリジン
- 4-(フェニルエチニル)ピリジン
- 3-(フェニルエチニル)キノリン
独自性
3-(フェニルエチニル)ピリジンは、その独特の置換パターンにより、独特の化学的および生物学的特性を備えている点が特徴です。異性体と比較して、化学反応における反応性や選択性、生物活性において異なる可能性があります。
結論として、3-(フェニルエチニル)ピリジンは、さまざまな科学分野において大きな可能性を秘めた汎用性の高い化合物です。その独特の構造と反応性は、化学者、生物学者、材料科学者にとって貴重な研究対象となっています。
特性
IUPAC Name |
3-(2-phenylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYFXWKSLUXFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449188 | |
| Record name | 3-Phenylethynyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13238-38-5 | |
| Record name | 3-Phenylethynyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
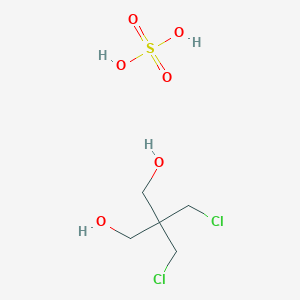
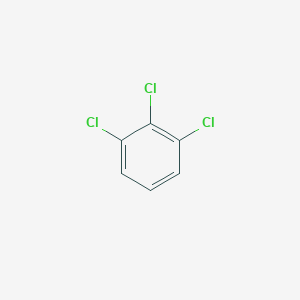
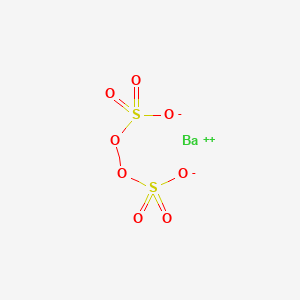
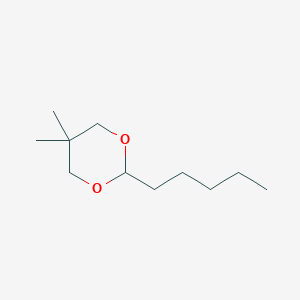


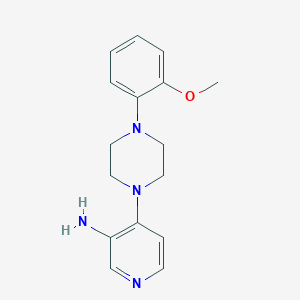
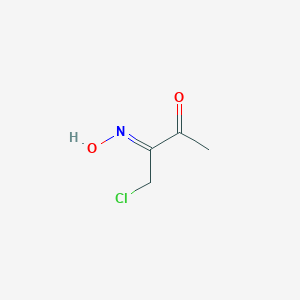
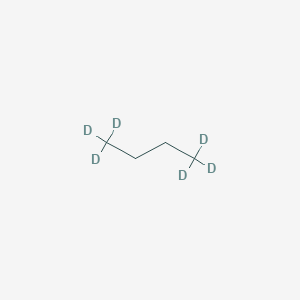
![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)

